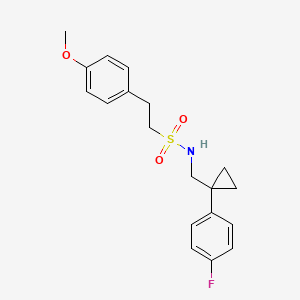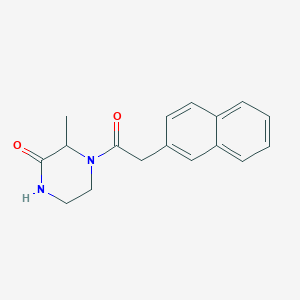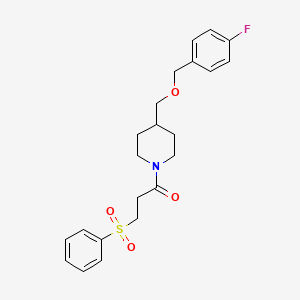
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is an organic compound that stands out due to its unique structural components. This compound is characterized by the presence of a piperidine ring, a fluorobenzyl group, and a phenylsulfonyl moiety. These functionalities confer a range of chemical reactivities and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves several key steps:
Formation of the piperidine ring: : This can be achieved through a reductive amination reaction where a suitable aldehyde or ketone is reacted with an amine and a reducing agent.
Introduction of the 4-Fluorobenzyl group: : This step typically involves nucleophilic substitution reactions where the piperidine ring is functionalized with a fluorobenzyl halide.
Sulfonylation: : This step introduces the phenylsulfonyl group via sulfonyl chloride in the presence of a base.
Final coupling: : The above intermediates are coupled under suitable conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, these steps would be optimized for efficiency, yield, and scalability. This could involve the use of continuous flow reactors for precise control over reaction conditions, high-throughput screening for the best catalysts and reagents, and automated systems to monitor and adjust parameters in real-time.
Chemical Reactions Analysis
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one undergoes several types of reactions:
Oxidation: : This compound can be oxidized at various sites, potentially forming sulfone derivatives.
Reduction: : Reduction reactions may target the carbonyl or sulfonyl groups, converting them into corresponding alcohols or thiols.
Substitution: : The piperidine ring and benzyl group are sites for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-Chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: : Reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : These reactions often involve reagents like alkyl halides, amines, and acids under various conditions (e.g., polar aprotic solvents).
Major Products
Oxidation: : Sulfone derivatives
Reduction: : Corresponding alcohols and thiols
Substitution: : Modified piperidine derivatives
Scientific Research Applications
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has applications across multiple fields:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: : Employed in the development of novel materials and catalysts due to its unique structural properties.
Mechanism of Action
The precise mechanism by which 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one exerts its effects depends on its specific application:
Molecular Targets: : It may interact with receptors, enzymes, or other macromolecules, altering their function.
Pathways Involved: : Potential pathways include modulation of signal transduction processes, inhibition of enzyme activity, or interaction with cellular transport mechanisms.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is unique due to its specific structural combination of piperidine, fluorobenzyl, and phenylsulfonyl groups. Similar compounds might include:
1-Benzylpiperidine: : Lacks the fluorobenzyl and phenylsulfonyl groups.
Fluorobenzylpiperidine derivatives: : Have the fluorobenzyl group but not the phenylsulfonyl moiety.
Sulfonylpiperidine derivatives: : Contain the sulfonyl group but not the fluorobenzyl substitution.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4S/c23-20-8-6-18(7-9-20)16-28-17-19-10-13-24(14-11-19)22(25)12-15-29(26,27)21-4-2-1-3-5-21/h1-9,19H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVLRHMIUHJRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2924179.png)
![N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2924180.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2924182.png)
![Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2924183.png)
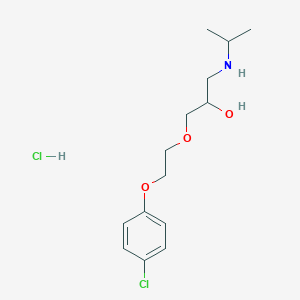

![N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2924187.png)
![{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride](/img/structure/B2924190.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile](/img/structure/B2924191.png)
![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2924192.png)
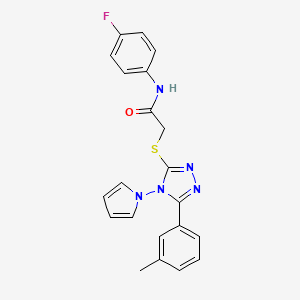
![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2924197.png)
